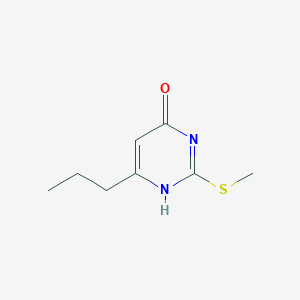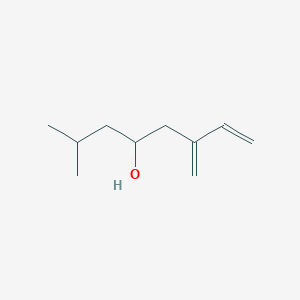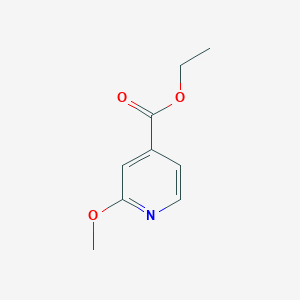![molecular formula C12H10BrNO3 B183491 3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid CAS No. 23464-96-2](/img/structure/B183491.png)
3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid (3-BPOPA) is a small organic molecule with a wide range of applications in the fields of medicinal chemistry, biochemistry, and materials science. 3-BPOPA is an important intermediate in the synthesis of various pharmaceuticals and materials, and has been studied extensively in the past few decades.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
In medicinal chemistry, oxazole derivatives like 3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid are valued for their biological activities. They serve as intermediates in synthesizing new chemical entities with potential therapeutic applications. Oxazoles have been associated with antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities . This compound could be a precursor in developing drugs targeting these areas.
Agriculture
In the agricultural sector, oxazole compounds have been explored for their antibacterial properties against pathogens affecting crops . The bromophenyl group in the compound could potentially be leveraged to develop plant protection agents, providing a chemical defense against bacterial infections.
Material Science
The structural properties of oxazole derivatives make them suitable for creating novel materials. For instance, they can be used in synthesizing side-chain liquid crystal oligomers and polymers, which have applications in creating advanced materials with specific light-emitting or electro-conductive properties .
Environmental Science
Compounds like 3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid can be used in environmental science for the synthesis of substances that help in detecting environmental pollutants. Their reactivity could be utilized in developing sensors or assays for monitoring environmental quality .
Biochemistry
In biochemistry, the oxazole ring is a component of many biologically active molecules. The compound could be used in biochemical assays as a building block to study protein interactions or enzyme activities, given its potential to interact with biological macromolecules .
Pharmacology
Pharmacologically, oxazole derivatives are part of several marketed preparations, including antidiabetic and anti-inflammatory drugs . The compound’s structure could be modified to enhance its pharmacokinetic properties, making it a valuable asset in drug design and discovery processes.
Propiedades
IUPAC Name |
3-[5-(4-bromophenyl)-1,3-oxazol-2-yl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO3/c13-9-3-1-8(2-4-9)10-7-14-11(17-10)5-6-12(15)16/h1-4,7H,5-6H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLFDJAGKPSZXGN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(O2)CCC(=O)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50581415 |
Source


|
| Record name | 3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50581415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid | |
CAS RN |
23464-96-2 |
Source


|
| Record name | 3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50581415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(4-Bromophenyl)oxazole-2-propionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3,6-Bis[(4-chlorophenyl)sulfanyl]pyridazine](/img/structure/B183411.png)

![2-(2,4-Dinitrobenzylthio)-1H-benzo[d]imidazole](/img/structure/B183414.png)




![4-[(Methylamino)acetyl]morpholine](/img/structure/B183425.png)

![1-[4-(Bromomethyl)phenyl]propan-1-one](/img/structure/B183427.png)
